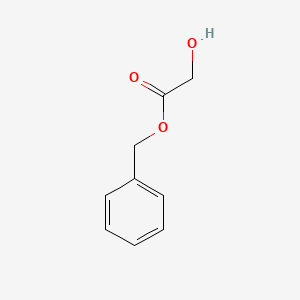

5-溴-4,5,6,7-四氢-2,1,3-苯并噁二唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one is a brominated heterocyclic compound. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related brominated heterocycles, which can be useful for understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves the use of brominating agents and the construction of the heterocycle through cyclization reactions. For instance, the synthesis of bromo-substituted tetrahydrofurans is achieved by photolyzing N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones in the presence of trapping reagents, leading to the formation of substituted 4-penten-1-oxyl radicals which undergo cyclization and are trapped with bromine donors . Similarly, the synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with 4-tert-butylbenzoyl hydrazine, with the reaction conditions significantly affecting the yield .

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, diastereomerically pure iodides were used for a stereochemical analysis of disubstituted tetrahydrofurans, which helped clarify the regio- and diastereoselectivity of alkoxyl radical cyclizations . X-ray crystallography has also been employed to determine the molecular forms and conformational changes in benzodiazepine derivatives .

Chemical Reactions Analysis

Brominated heterocycles can undergo various chemical reactions, including transformations and rearrangements. For instance, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives or with primary alkylamines to yield cyclic imidazolidinones . Additionally, brominated benzodiazepines can undergo thermal rearrangement into quinazolin-2-aldehyde or react with manganese(III) acetate to form 3-amino-2-quinolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles, such as solubility, melting points, and reactivity, are influenced by the presence of the bromine atom and the specific structure of the heterocycle. For example, the antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives have been reported, with certain compounds showing broad-spectrum antifungal activity . These properties are crucial for the potential application of these compounds in medicinal chemistry.

科学研究应用

化学合成和衍生物

芳香转化:Semmler-Wolff芳香化过程已应用于5-溴-4,5,6,7-四氢-2,1,3-苯并噁二唑-4-酮衍生物,导致产生4-氨基[2,1,3]苯并噁二唑和4-乙酰氨基[2,1,3]苯并噁二唑-1-氧化物。这些转化扩展了化合物在合成化学中的化学效用 (Samsonov, Salʼnikov, & Volodarskii, 2010)。

合成抗真菌剂:已开发出具有显著抗真菌特性的5-溴-4,5,6,7-四氢-2,1,3-苯并噁二唑-4-酮衍生物。具体而言,3,5-二溴-6,7-二氢-1,2-苯并异噁唑-4-(5H)-酮表现出广谱抗真菌活性,特别对抗白色念珠菌菌株有显著作用,突显了在开发新抗真菌药物方面的潜在应用 (Napoletano et al., 1991)。

化学反应和性质

环转化:该化合物已被用于研究环转化成1-酰氨基-3-烷基咪唑啉-2-酮和2-芳基(或苄基)-4-烷氧羰基-5,6-二氢-4H-1,3,4-噁二唑烷。这些发现对于有机化学领域具有重要意义,有助于理解反应机制并设计新的合成途径 (Milcent & Barbier, 1992)。

芳氧基和芳硫基苯并噁二唑的合成:5-溴-4,5,6,7-四氢-2,1,3-苯并噁二唑-4-酮衍生物与酚或芳硫醇的反应导致合成4-芳氧基-6-溴-2,1,3-苯并噁二唑和4-芳硫基-6-溴-2,1,3-苯并噁二唑。这项研究对于开发具有潜在药用应用的新化合物具有重要意义 (Kuznetsova et al., 2013)。

属性

IUPAC Name |

5-bromo-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-2-4-5(6(3)10)9-11-8-4/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBJBTYYLDXIHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NON=C2C(=O)C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274064 |

Source

|

| Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one | |

CAS RN |

300574-36-1 |

Source

|

| Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)